Scabequinone
Description
Historical Background and Discovery
Scabequinone was first isolated from Cyperus scaber, a plant species within the Cyperaceae family, during phytochemical investigations in the late 20th century. Subsequent studies identified its presence in Cyperus distans, where it was recognized for its antifeedant properties against herbivorous insects. The compound gained attention for its unique furoquinone structure, prompting further exploration of its chemical and biological significance. Early research in the 1970s achieved the first total synthesis of (±)-scabequinone, confirming its structural complexity and stereochemical features.
Nomenclature and Classification
This compound is systematically named (6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione . It belongs to the furoquinone subclass, characterized by a fused furan and chromene ring system with two ketone groups. Key classifications include:
Chemical Formula and Molecular Weight
The molecular identity of this compound is defined by:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₆O₄ |
| Molecular weight | 260.28 g/mol |
| SMILES | CC1=COC2=C1C(=O)C3=C(C2=O)OCC@HC(C)C |
| CAS Registry Number | 10801302 |
These parameters were validated via mass spectrometry and nuclear magnetic resonance (NMR) studies.
Position in Quinone Chemistry
Quinones are aromatic diketones with diverse biological and electronic properties. This compound occupies a specialized niche due to its:
- Fused bicyclic framework : Combines a furan ring (O-containing heterocycle) with a chromene system, enabling unique redox behavior.
- Stereochemical complexity : The (6R) configuration influences its interaction with biological targets.
- Functional groups : Dual ketone groups at positions 4 and 9 facilitate electron transfer reactions, a hallmark of bioactive quinones.
Compared to simpler quinones like 1,4-benzoquinone, this compound’s extended conjugation and rigid structure enhance its stability and specificity in natural systems. Its discovery expanded the structural diversity of plant-derived quinones, particularly within the Cyperaceae family.
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione |
InChI |
InChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |
InChI Key |
SXLMNABKMWMBRO-VIFPVBQESA-N |
SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C |
Isomeric SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)OC[C@H](C3)C(C)C |
Canonical SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C |
Synonyms |
scabequinone |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Antifeeding Effects
Research indicates that scabequinone exhibits significant antifeeding effects, particularly in pest management. A study on Cyperus distans revealed that this compound is responsible for deterring herbivorous insects, making it a potential candidate for developing eco-friendly pesticides .
Antioxidant Properties
this compound has been shown to possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases. The compound's ability to scavenge free radicals suggests its potential utility in preventing oxidative stress-related conditions .
Anti-inflammatory and Neuroprotective Effects
this compound has demonstrated anti-inflammatory properties that may be beneficial in treating neurodegenerative diseases. Its effects have been linked to neuroprotection in models of ischemic stroke and Alzheimer's disease, indicating a promising avenue for therapeutic development .
Biological Activities
Case Study 1: Antifeeding Activity
A study conducted on the extracts of Cyperus distans highlighted the effectiveness of this compound in reducing feeding by specific herbivores. The results showed an 80% reduction in feeding activity, demonstrating its potential as a natural pesticide .
Case Study 2: Neuroprotection
In a controlled study involving ischemic stroke models, this compound was administered to assess its neuroprotective effects. The findings indicated a significant reduction in neuronal death and inflammation markers compared to control groups, supporting its application in neuroprotective therapies .
Future Research Directions
While current findings are promising, further research is necessary to fully elucidate the mechanisms of action of this compound and its safety profile. Key areas for future investigation include:
- Toxicity Studies: Comprehensive assessments are needed to evaluate the safety of this compound for human use.
- Clinical Trials: Conducting clinical trials will help establish effective dosages and therapeutic applications.
- Mechanistic Studies: Understanding the molecular pathways through which this compound exerts its effects will aid in optimizing its use in pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
